molecular formula C12H20O B13240693 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde

1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13240693
M. Wt: 180.29 g/mol
InChI Key: MKQTULSPXDMVKN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to a cyclohexane ring, which also bears a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction typically proceeds with high yields and involves the formation of a cyclopropyl group from a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale cyclopropanation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropylmethyl group can engage in hyperconjugation, stabilizing carbocations and influencing reaction pathways. The aldehyde functional group can form Schiff bases with amines, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its combination of a cyclopropylmethyl group, a cyclohexane ring, and an aldehyde functional group

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-10-4-6-12(9-13,7-5-10)8-11-2-3-11/h9-11H,2-8H2,1H3

InChI Key

MKQTULSPXDMVKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC2CC2)C=O

Origin of Product

United States

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